![molecular formula C13H10N4O2S B11844900 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11844900.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, followed by the construction of the pyrazolo[3,4-d]pyrimidine core. The final step involves the introduction of the thiol group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or disulfides. Common reagents include alkyl halides and aryl halides.
科学的研究の応用
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the compound may interact with cellular signaling pathways, such as the Wnt/β-catenin pathway, influencing cell proliferation and apoptosis.
類似化合物との比較
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with similar compounds, such as:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its functional groups and overall structure.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another related compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
特性
分子式 |
C13H10N4O2S |
|---|---|
分子量 |
286.31 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H10N4O2S/c20-13-9-6-16-17(12(9)14-7-15-13)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5-7H,3-4H2,(H,14,15,20) |
InChIキー |
IRSNEYVGEACPQB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)N3C4=C(C=N3)C(=S)N=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)


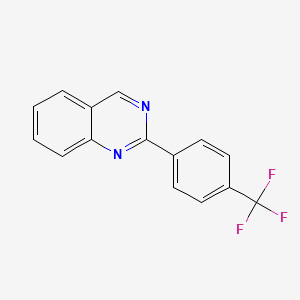
![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
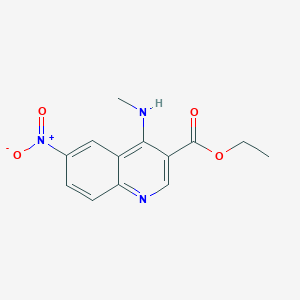
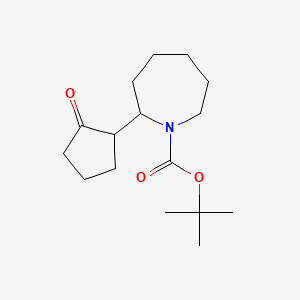


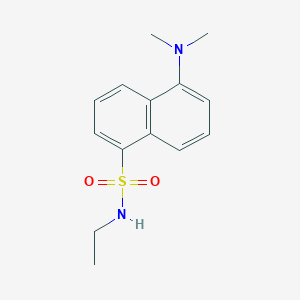
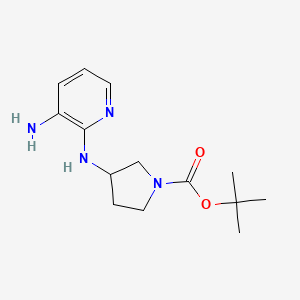
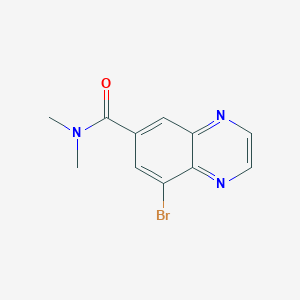
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)

